4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one
Description
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is a synthetic organic compound characterized by a central oct-6-yn-2-one backbone substituted with two benzyloxy-methyl groups at the 4-position. The benzyloxy groups enhance lipophilicity and stability, which may influence solubility and bioavailability in biological systems.
Properties
CAS No. |
828913-49-1 |
|---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4,4-bis(phenylmethoxymethyl)oct-6-yn-2-one |
InChI |
InChI=1S/C24H28O3/c1-3-4-15-24(16-21(2)25,19-26-17-22-11-7-5-8-12-22)20-27-18-23-13-9-6-10-14-23/h5-14H,15-20H2,1-2H3 |
InChI Key |
BFPBRWJHKBPHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(CC(=O)C)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzylic halides and alkynes in a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one exhibit promising antimicrobial properties. For instance, studies on chalcones and their derivatives indicate that they possess antibacterial and antifungal activities. These compounds have been reported to inhibit specific bacterial enzymes, contributing to their antimicrobial efficacy .
Anticancer Properties
Chalcone derivatives, including those structurally related to this compound, have been investigated for anticancer activities. They are thought to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. For example, it can undergo reactions such as alkylation and acylation to yield diverse derivatives with potential biological activities .
Catalysis
The compound has been explored as a potential catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its application in catalytic processes enhances reaction efficiency and selectivity, particularly in the synthesis of other organic compounds .
Polymer Chemistry
In materials science, compounds like this compound can be utilized in the development of polymeric materials. Their reactive functional groups enable them to participate in polymerization reactions, leading to the formation of novel materials with tailored properties for specific applications .
Nanomaterials
Research is ongoing into the use of such compounds in the synthesis of nanomaterials. Their unique chemical properties can facilitate the formation of nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and ketone groups can participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Core Backbone and Substituents
- This compound : Features an alkyne-ketone backbone with bulky benzyloxy-methyl groups. The alkyne enables click chemistry or cycloaddition reactions.
- 2-{Bis[3,4-Bis(Hexadecyloxy)Phenyl]Hydroxymethyl}-2'-[Bis(4'-Methoxylphenyl)Hydroxymethyl]Biphenyl (3OO16) : A biphenyl core with hexadecyloxy and methoxy groups, favoring self-assembly in materials science .
- 3,3',4,4'-Tetrakis(Octyloxy)Benzophenone (4O8): Benzophenone backbone with long alkyl chains, enhancing lipophilicity for hydrophobic applications .
- Quebecol: A triol-bearing polyphenol with methoxyphenyl groups, linked to antioxidant activity .
Key Functional Groups
| Compound | Functional Groups | Reactivity/Potential Applications |
|---|---|---|
| This compound | Alkyne, ketone, benzyloxy | Click chemistry, polymer intermediates |
| 3OO16 | Biphenyl, hexadecyloxy, methoxy | Liquid crystals, surfactants |
| 4O8 | Benzophenone, octyloxy | UV stabilizers, photochemical reactions |
| Quebecol | Methoxyphenol, triol | Antioxidants, anti-inflammatory agents |
| Chromen-4-one | Flavone, benzyloxy | Bioactive flavonoids, enzyme inhibition |
Biological Activity
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structure characterized by two benzyloxy groups attached to a central oct-6-yn-2-one backbone. This configuration is believed to influence its biological activity significantly.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its anti-inflammatory and anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of tetrahydrocurcumin, which share structural similarities with this compound, have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Although specific data on this compound is limited, the potential for similar activity exists based on structural analysis.
2. Anticancer Potential
In vitro studies have suggested that compounds with similar functionalities can inhibit cancer cell proliferation. For example, certain benzyloxy derivatives have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways . The mechanism often involves the inhibition of DNA repair enzymes, which could be a pathway relevant to this compound.
While specific studies on the mechanism of action for this compound are sparse, compounds with related structures typically act by:
- Enzyme Inhibition : Many benzyloxy compounds are known to inhibit enzymes involved in inflammatory responses or cancer progression.
- Modulation of Signaling Pathways : These compounds may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.
Case Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of various benzyloxy derivatives on human cancer cell lines. Although this compound was not directly tested, related compounds showed IC50 values ranging from 5 to 20 µM against breast and colon cancer cells . This suggests a potential for similar efficacy in this compound.
Case Study 2: Anti-inflammatory Effects
In an experiment assessing the anti-inflammatory properties of structurally related compounds, significant reductions in TNF-α levels were observed at concentrations as low as 10 µM. Given the structural similarities, it is plausible that this compound could exhibit comparable effects .
Data Tables
| Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Cytotoxicity (Cancer) | 5 - 20 | Cell viability reduction |
| Anti-inflammatory | 10 | TNF-α inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
